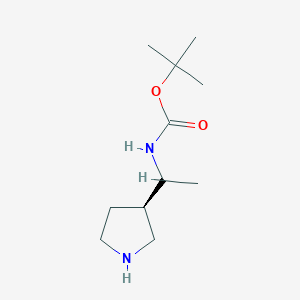
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the 3-position with a (1-(Boc-amino)ethyl) group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amine Group: The amine group is protected using the Boc group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the pyrrolidine ring through various methods, such as alkylation or reductive amination.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Using large reactors to carry out the protection and alkylation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the Boc-protected amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or reduced pyrrolidine rings.
科学的研究の応用
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The pyrrolidine ring provides structural rigidity and can interact with enzymes or receptors.
類似化合物との比較
Similar Compounds
Ethyl (1S,3R,4S)-4-Amino-3-(tert-butoxycarbonyl)amino]cyclohexanecarboxylate: This compound is similar in that it also contains a Boc-protected amine and an ethyl group, but it has a cyclohexane ring instead of a pyrrolidine ring.
Other Boc-Protected Amines: Compounds with Boc-protected amines and different ring structures or substituents.
Uniqueness
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine is unique due to its specific chiral configuration and the presence of both the Boc-protected amine and the pyrrolidine ring. This combination of features makes it a valuable building block in organic synthesis and drug development.
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m1/s1 |
InChIキー |
HJUZGKGDCUOVML-YGPZHTELSA-N |
異性体SMILES |
CC([C@@H]1CCNC1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


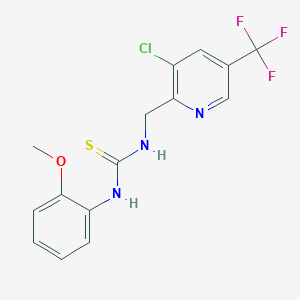
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
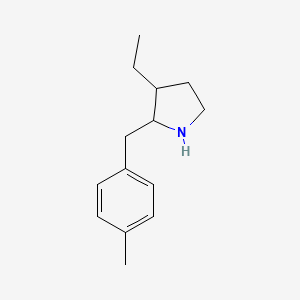
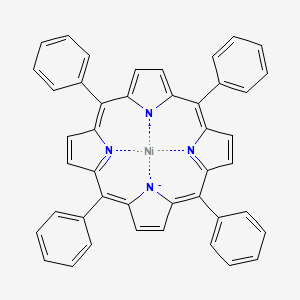
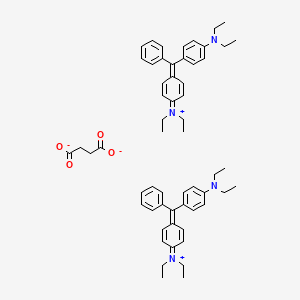


![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
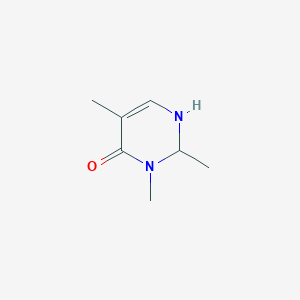
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
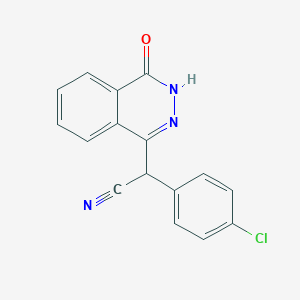

![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
